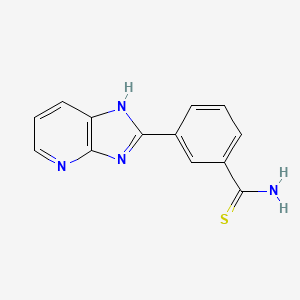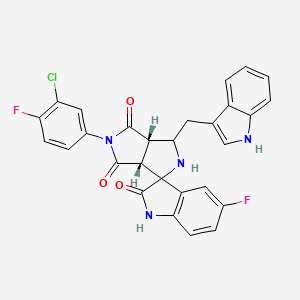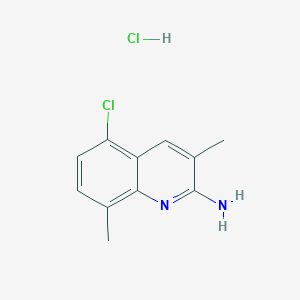![molecular formula C20H18O4 B12637766 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 919988-14-0](/img/structure/B12637766.png)
2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by an ethyne-1,2-diyl bridge and phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves the following steps:
Formation of the Ethyne-1,2-diyl Bridge: This can be achieved through a coupling reaction of two phenylene groups with an ethyne precursor under palladium-catalyzed conditions.
Cyclization to Form 1,3-Dioxolane Rings: The phenylene-ethyne intermediate is then subjected to cyclization reactions with appropriate diol precursors under acidic conditions to form the 1,3-dioxolane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the ethyne bridge into an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane-bridged derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenylene rings.
Applications De Recherche Scientifique
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Materials Science: Used in the development of advanced polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a scaffold for drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne-1,2-diyl bridge and phenylene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of dioxolane rings.
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzothiazole): Contains benzothiazole rings, offering different electronic properties.
Uniqueness
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its combination of dioxolane rings and ethyne-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where these properties can be leveraged for desired outcomes.
Propriétés
Numéro CAS |
919988-14-0 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[4-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethynyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C20H18O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h3-10,19-20H,11-14H2 |
Clé InChI |
MNALQEVRDVKLAB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
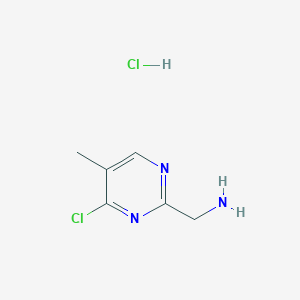
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
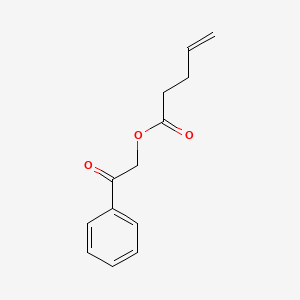
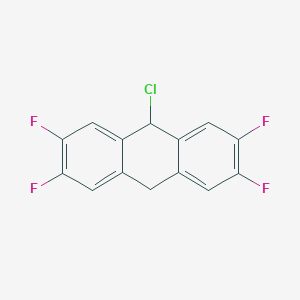
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
